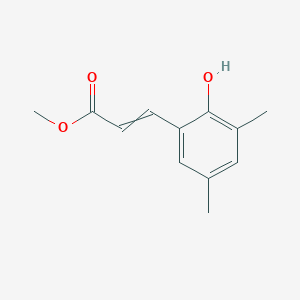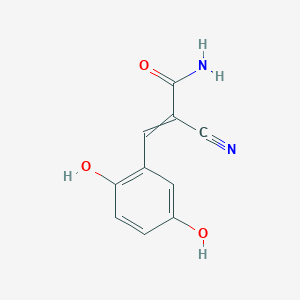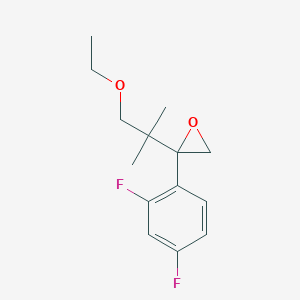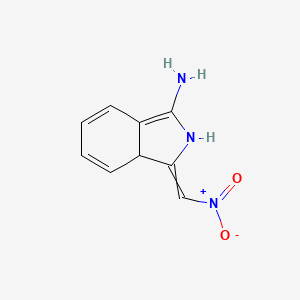
1-(Nitromethylidene)-2,7a-dihydro-1H-isoindol-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Nitromethylidene)-2,7a-dihydro-1H-isoindol-3-amine is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a nitromethylidene group attached to an isoindoline core, which imparts distinct chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Nitromethylidene)-2,7a-dihydro-1H-isoindol-3-amine typically involves the reaction of alkyl 3-bromo-3-nitroacrylates with diamines such as 1,2-diaminoethane or 1,2-diaminopropane . The reaction proceeds through a nucleophilic substitution mechanism, where the diamine attacks the electrophilic carbon of the nitroacrylate, leading to the formation of the desired heterocyclic structure.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions such as temperature, solvent, and catalyst to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions: 1-(Nitromethylidene)-2,7a-dihydro-1H-isoindol-3-amine undergoes various chemical reactions, including:
Oxidation: The nitromethylidene group can be oxidized to form nitro derivatives.
Reduction: Reduction of the nitro group can yield amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitromethylidene group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles such as amines, thiols, or alcohols under basic or acidic conditions.
Major Products:
Oxidation: Nitro derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted isoindoline derivatives depending on the nucleophile used.
Scientific Research Applications
1-(Nitromethylidene)-2,7a-dihydro-1H-isoindol-3-amine has found applications in several scientific domains:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which 1-(Nitromethylidene)-2,7a-dihydro-1H-isoindol-3-amine exerts its effects involves interactions with various molecular targets. The nitromethylidene group can undergo redox reactions, leading to the generation of reactive intermediates that interact with cellular components. These interactions can modulate signaling pathways and enzyme activities, contributing to the compound’s biological effects .
Comparison with Similar Compounds
- 3-(Nitromethylidene)-piperazin-2-ones
- 3-(Nitromethylidene)morpholin-2-one
Comparison: 1-(Nitromethylidene)-2,7a-dihydro-1H-isoindol-3-amine is unique due to its isoindoline core, which imparts distinct chemical reactivity and biological activity compared to other nitromethylidene-containing compounds. The presence of the isoindoline ring system can influence the compound’s electronic properties and its ability to interact with biological targets .
Properties
CAS No. |
139362-99-5 |
|---|---|
Molecular Formula |
C9H9N3O2 |
Molecular Weight |
191.19 g/mol |
IUPAC Name |
3-(nitromethylidene)-2,3a-dihydroisoindol-1-amine |
InChI |
InChI=1S/C9H9N3O2/c10-9-7-4-2-1-3-6(7)8(11-9)5-12(13)14/h1-6,11H,10H2 |
InChI Key |
HXEJKHYOPGUVKF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2C(=C(NC2=C[N+](=O)[O-])N)C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




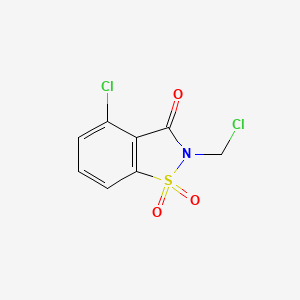
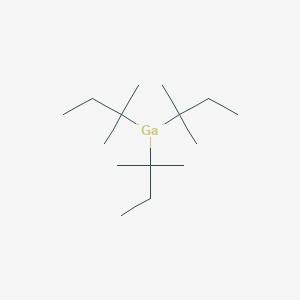
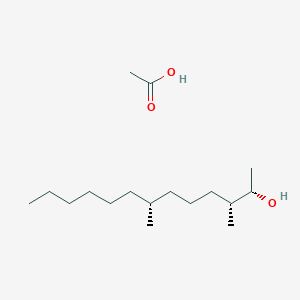

![N-[2-(2-Butoxyethoxy)ethyl]-N-butyl-N-methylbutan-1-aminium iodide](/img/structure/B14265777.png)
![1-[2-(Diphenylphosphoryl)octan-2-yl]cyclobutan-1-ol](/img/structure/B14265778.png)
![5-{2-[3-(Benzyloxy)-4-methoxyphenyl]ethenyl}-1,2-oxazole](/img/structure/B14265788.png)
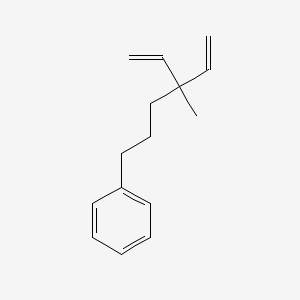
![4,4'-[Propane-1,3-diylbis(oxy)]bis(2-hydroxybenzoic acid)](/img/structure/B14265811.png)
